molecular formula C4HBrF8O B1371617 1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane CAS No. 117382-22-6

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane

Cat. No. B1371617
CAS RN: 117382-22-6
M. Wt: 296.94 g/mol
InChI Key: PQYYZHFOOPHVJM-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane, commonly referred to as 1-BTFE, is a halogenated hydrocarbon that has a wide range of applications in scientific research and laboratory experiments. 1-BTFE is a colorless liquid with a low boiling point and a low vapor pressure, making it an ideal choice for a variety of uses. This compound is often used as a solvent, as a reagent, and as an intermediate in chemical synthesis. It also has a wide range of applications in the pharmaceutical, biotechnology, and agricultural industries.

Scientific Research Applications

Laboratory Investigation of Anesthetic Properties

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane has been studied for its properties as a nonflammable anesthetic agent. Its physical characteristics, such as boiling point, specific gravity, and gas partition coefficients, have been investigated (Warner, Orth, Weber, & Layton, 1967).

Nuclear Magnetic Resonance Spectroscopy

This compound has been subject to nuclear magnetic resonance spectroscopy to understand conformational equilibria and rates of conformational interconversion of halogenated ethanes. The study offers insights into the ground-state energies and barriers to interconversions (Weigert, Winstead, Garrels, & Roberts, 1970).

Flash Vacuum Thermolysis

Flash vacuum thermolysis of 2-bromoethanol leads to the formation of 1-bromo-1-(1-bromoethoxy)ethane, demonstrating the dimerization of 1-bromoethanol. This research provides valuable information about the formation processes at low temperatures (Jenneskens, Wiersum, & Ripoll, 1988).

Ion Chemistry in Air Plasma

The ion chemistry of similar halogenated compounds in air plasma at atmospheric pressure has been examined using mass spectrometry. This study is crucial for understanding the ionization and fragmentation behaviors of these compounds (Marotta, Bosa, Scorrano, & Paradisi, 2005).

Synthesis and Separation

Research on the synthesis of 1-Bromo-2-(p-nitrophenoxy) ethane and its separation from byproducts explores its solubility properties and methods for obtaining high-quality products (Liu Qiao-yun, 2004).

Ozone Formation Potential

The ozone formation potential of similar brominated compounds has been studied, highlighting their reactivity with OH radicals and their impact on smog formation. This research is vital for understanding environmental impacts (Whitten, Cohen, Myers, & Carter, 2003).

Renal Toxicity Studies

Studies on the renal toxicity of halogenated ethanes, including those similar to this compound, have been conducted to understand their impact on renal tubule cells and potential carcinogenic effects (National Toxicology Program, 1996).

properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF8O/c5-3(10,11)4(12,13)14-1(6)2(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYYZHFOOPHVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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